6-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one
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Overview
Description
6-NITRO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitro groups and a benzoxazinone core. Its molecular formula is C15H9N3O5, and it has a molecular weight of 311.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE typically involves multi-step organic reactions. One common method includes the nitration of 2-[(1E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one using concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
6-NITRO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The benzoxazinone core can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halides, alkoxides.
Major Products Formed
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Various oxidized forms of the benzoxazinone core.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
6-NITRO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-NITRO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The benzoxazinone core contributes to its stability and overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoxazinone: Similar structure but with fewer nitro groups.
4-Nitrophenylbenzoxazinone: Contains a nitrophenyl group but lacks the extended conjugation.
Benzoxazinone Derivatives: Various derivatives with different substituents on the benzoxazinone core.
Uniqueness
6-NITRO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE is unique due to its combination of nitro groups and the benzoxazinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H9N3O6 |
---|---|
Molecular Weight |
339.26 g/mol |
IUPAC Name |
6-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H9N3O6/c20-16-13-9-12(19(23)24)6-7-14(13)17-15(25-16)8-3-10-1-4-11(5-2-10)18(21)22/h1-9H/b8-3+ |
InChI Key |
FSDWGEOOHRMMHP-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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